molecular formula C16H16O2 B082713 Dimethylstilbestrol CAS No. 13366-36-4

Dimethylstilbestrol

Cat. No. B082713
CAS RN: 13366-36-4
M. Wt: 240.3 g/mol
InChI Key: XPINIPXARSNZDM-VAWYXSNFSA-N
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Description

Dimethylstilbestrol (DES) is a synthetic estrogen that was first synthesized in 1938. It was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES was causing cancer and other health problems in the children of these women. Today, DES is no longer prescribed, but it is still used in scientific research.

Scientific Research Applications

Estrogenic and Antiestrogenic Properties

Dimethylstilbestrol (DES) exhibits both estrogenic and antiestrogenic properties, depending on the dosage and administration method. A study by Martin (1969) demonstrated that DES, typically anti-estrogenic when administered as a single dose, can produce estrogen-like effects when given in multiple doses over time (Martin, 1969). Similarly, Katzenellenbogen and Katzenellenbogen (1973) found that DES can effectively inhibit the binding of estradiol in the uterus, indicating its antiestrogenic activity in certain contexts (Katzenellenbogen & Katzenellenbogen, 1973).

Effects on Female Reproductive Tract

Research by McLachlan, Newbold, and Bullock (1980) showed that prenatal exposure to DES can lead to significant abnormalities in the reproductive tracts of female offspring, indicating its impact on fetal development (McLachlan, Newbold, & Bullock, 1980).

Interaction with Other Compounds

The interaction between DES and other estrogen-related compounds has been studied in various contexts. For instance, Rochefort and Capony (1977) examined how DES interacts with the estrogen receptor and its modulation by estradiol, revealing insights into the molecular mechanisms of estrogen receptor activation (Rochefort & Capony, 1977). Capony and Williams (1981) explored the actions of DES in avian liver, focusing on its role in apolipoprotein B synthesis (Capony & Williams, 1981).

Impact on Cellular Mechanisms

Several studies have investigated the effects of DES at the cellular level. For example, Stone and Baggett (1965) researched the uptake of tritiated estradiol and estrone by the uterus and vagina of the ovariectomized mouse, shedding light on the mechanism of action of estrogens and the role of DES as an anti-estrogen (Stone & Baggett, 1965).

Neoplastic Transformation

McLachlan, Wong, Degen, and Barrett (1982) used a Syrian hamster embryo fibroblast model to study the ability of DES and related compounds to induce neoplastic transformation, providing insights into the carcinogenic potential of these substances (McLachlan, Wong, Degen, & Barrett, 1982).

properties

CAS RN

13366-36-4

Product Name

Dimethylstilbestrol

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol

InChI

InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+

InChI Key

XPINIPXARSNZDM-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Other CAS RN

13366-36-4
552-80-7

synonyms

alpha,alpha'-dimethyl-4,4'-stilbenediol
dimethylstilbestrol
dimethylstilbestrol, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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